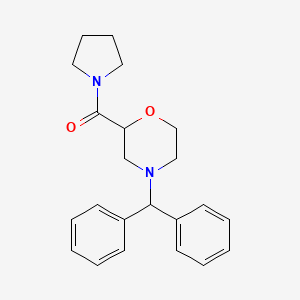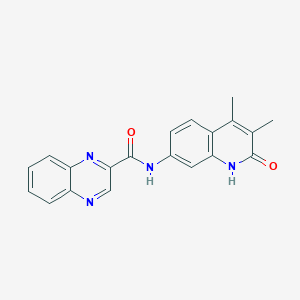![molecular formula C22H25NO3S B6476990 3-(4-methanesulfonylphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one CAS No. 2640979-21-9](/img/structure/B6476990.png)
3-(4-methanesulfonylphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methanesulfonylphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one, abbreviated as MSPP, is an organic compound with a variety of applications in the scientific research field. MSPP is a cyclic compound that has been studied for its potential use in the synthesis of other compounds, as well as its biochemical and physiological effects.
作用机制
MSPP has been studied for its potential use in medicinal chemistry. The mechanism of action of MSPP is still not fully understood. However, it is believed that MSPP has anti-inflammatory, anti-tumor, and anti-bacterial properties due to its ability to interact with certain enzymes and receptors in the body. In particular, it is believed that MSPP can inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory molecules. In addition, MSPP is believed to interact with certain receptors in the body, such as the G-protein coupled receptors, which are involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
MSPP has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, MSPP has been shown to reduce the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. MSPP has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory molecules. Furthermore, MSPP has been shown to interact with certain receptors in the body, such as the G-protein coupled receptors, which are involved in the regulation of cell proliferation and apoptosis.
实验室实验的优点和局限性
MSPP has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of using MSPP is its ability to be synthesized using a variety of methods, which makes it a useful intermediate for the synthesis of other compounds. In addition, MSPP has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, which makes it a useful compound for medicinal chemistry research. However, one of the main limitations of using MSPP is that its mechanism of action is still not fully understood, which can make it difficult to predict its effects on the body.
未来方向
There are a number of potential future directions for research into MSPP. One potential direction is to further investigate the mechanism of action of MSPP, in order to better understand its effects on the body. In addition, further research could be conducted into the synthesis of MSPP, in order to develop more efficient and cost-effective methods of synthesis. Furthermore, further research could be conducted into the potential applications of MSPP in medicinal chemistry, in order to develop more effective treatments for various diseases. Finally, further research could be conducted into the potential applications of MSPP in the synthesis of polymers and nanomaterials, in order to develop more advanced materials for use in a variety of industries.
合成方法
MSPP can be synthesized using a variety of methods. One of the most common methods is the reaction between 4-methanesulfonylphenyl isocyanide and 6-phenyl-2-azaspiro[3.3]heptan-2-yl propan-1-one in the presence of a base such as sodium ethoxide. This reaction produces MSPP as a stable intermediate. Other methods of synthesis include the reaction of 4-methanesulfonylphenyl isocyanide with 2-azaspiro[3.3]heptane-2-yl propan-1-one in the presence of a base, or the reaction of 4-methanesulfonylphenyl isocyanide with 6-phenyl-2-azaspiro[3.3]heptan-2-yl propan-1-one in the presence of a base.
科学研究应用
MSPP has a variety of potential applications in scientific research. It has been studied for its potential use in the synthesis of other compounds, such as peptides, peptidomimetics, and other bioactive molecules. MSPP has also been studied for its potential use in medicinal chemistry, as it has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, MSPP has been studied for its potential use in the synthesis of polymers and nanomaterials, as well as its potential use in drug delivery systems.
属性
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-27(25,26)20-10-7-17(8-11-20)9-12-21(24)23-15-22(16-23)13-19(14-22)18-5-3-2-4-6-18/h2-8,10-11,19H,9,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDBFAMBDLXNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B6476907.png)


![2-methyl-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine](/img/structure/B6476932.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6476943.png)
![methyl 3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B6476949.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B6476962.png)
![2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476966.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6476967.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)ethanediamide](/img/structure/B6476984.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B6476995.png)
![3-(4-fluorophenyl)-1-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6476996.png)
![3-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B6477000.png)
![2-[4-(morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6477001.png)